molecular formula C9H9NO B1311380 7,8-Dihydroisoquinolin-5(6H)-one CAS No. 21917-86-2

7,8-Dihydroisoquinolin-5(6H)-one

Cat. No.: B1311380
CAS No.: 21917-86-2
M. Wt: 147.17 g/mol
InChI Key: AGSMKBYNAKIVTB-UHFFFAOYSA-N
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Description

Contextualization of the Isoquinoline (B145761) Core as a Privileged Scaffold in Medicinal Chemistry

The isoquinoline framework is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govrsc.orgnih.gov This term denotes a molecular structure that is capable of binding to multiple biological targets, making it a highly valuable template for drug discovery. researchgate.net The versatility of the isoquinoline core is demonstrated by its presence in a vast number of natural and synthetic compounds that exhibit a broad spectrum of pharmacological activities. nih.govnih.gov

Isoquinoline-based compounds have been developed to treat a wide range of diseases, including cancer, infections, respiratory ailments, and cardiovascular disorders. nih.gov Their therapeutic potential stems from the diverse biological activities associated with this scaffold, such as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory actions. nih.govsemanticscholar.org The isoquinoline nucleus is a key structural component of many clinically used drugs and natural alkaloids, such as the analgesic morphine and the antibacterial berberine. nih.gov The synthetic accessibility and the possibility for diverse functionalization of the isoquinoline ring system further enhance its status as a cornerstone in the development of novel therapeutic agents. nih.govrsc.org

Significance of Dihydroisoquinoline Derivatives in Natural Product Chemistry and Drug Discovery

Dihydroisoquinoline derivatives, which are partially saturated versions of isoquinoline, represent a significant class of compounds in both natural product chemistry and modern drug discovery. ontosight.airesearchgate.net These structures are embedded in numerous alkaloids isolated from plants and even mammalian species, forming the basis for a wide array of biological functions. nih.govnuph.edu.ua The reduction of one of the rings in the isoquinoline system introduces three-dimensional complexity, which can be crucial for specific interactions with biological macromolecules.

The pharmacological relevance of dihydroisoquinolines is extensive, with studies reporting activities such as anticancer, anti-inflammatory, analgesic, and antimicrobial effects. ontosight.ainih.gov For instance, certain dihydroisoquinoline derivatives have shown potent inhibitory activity against enzymes like leucine (B10760876) aminopeptidase (B13392206), which is linked to their antiproliferative effects on cancer cells. nih.gov Others have been investigated as selective antagonists for neurological receptors or as agents targeting microbial pathogens. nuph.edu.uanih.gov The structural diversity and wide range of biological activities make dihydroisoquinolines attractive starting points for the design and synthesis of new therapeutic agents. nuph.edu.uarsc.org

Table 2: Examples of Biological Activities of Dihydroisoquinoline Derivatives
Derivative Class/CompoundBiological ActivityResearch Context
Various Dihydroisoquinolines Anticancer, Anti-inflammatory, Neurological effectsGeneral studies on the potential of the dihydroisoquinoline class. ontosight.ai
Compound 3b (an isoquinoline derivative) Leucine aminopeptidase (LAP) inhibition, Antiproliferative activityShowed significant activity against various human cancer cell lines. nih.gov
3,4-Dihydroisoquinoline-3-carboxylic acid derivatives Free-radical scavenging, Enzyme inhibition (DAAO, AChE, BuChE)Investigated for potential use in oxidative-stress-related diseases. nih.gov
CM398 Selective sigma-2 receptor ligand, Antinociceptive effectsDeveloped as a potential therapeutic for neuropathic pain. nih.gov
5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivatives Upregulators of ABCA1 expression, Inhibition of foam cell formationStudied as potential anti-atherogenic agents. nih.gov
This table is generated based on data from searched sources.

Research Trajectory and Emerging Importance of 7,8-Dihydroisoquinolin-5(6H)-one

The research surrounding this compound has primarily focused on its utility as a synthetic intermediate. While direct biological applications of the compound itself are not extensively documented in the reviewed literature, its importance lies in its role as a building block for more complex, biologically active molecules.

A notable application is in the synthesis of the functionalized dihydroisoquinolin-5(6H)-one core, which is a key structural component of alkaloids isolated from plants of the Amaryllidaceae family. scielo.br These alkaloids are known for their diverse and potent biological activities. The synthesis of this core structure from simpler precursors highlights the value of this compound as a strategic intermediate. scielo.br Synthetic routes to produce this compound have been developed, for example, a two-step synthesis from 5,6,7,8-tetrahydroisoquinoline (B1330172) has been described. tandfonline.comsci-hub.se The emerging importance of this compound is therefore tied to the ongoing interest in the synthesis of natural products and their analogues for drug discovery programs. As chemists continue to explore novel synthetic pathways to complex molecular architectures, the utility of versatile intermediates like this compound is likely to grow. scielo.br

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8-dihydro-6H-isoquinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSMKBYNAKIVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN=C2)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448696
Record name 7,8-Dihydroisoquinolin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21917-86-2
Record name 7,8-Dihydroisoquinolin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 7,8 Dihydroisoquinolin 5 6h One

Established Synthetic Routes to 7,8-Dihydroisoquinolin-5(6H)-one

The construction of the this compound core has been approached through several synthetic methodologies, each with its own advantages in terms of efficiency and substrate scope.

High-Yield Two-Step Synthesis from 5,6,7,8-Tetrahydroisoquinoline (B1330172)

The synthesis commences with the conversion of 5,6,7,8-tetrahydroisoquinoline to its corresponding 5-hydroxy derivative, 5,6,7,8-tetrahydroisoquinolin-5-ol. This intermediate is then subjected to an oxidation reaction to furnish the desired this compound. A particularly effective oxidation protocol is the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) followed by treatment with a hindered base such as triethylamine (B128534) (TEA). This method has been reported to provide the final product in an impressive 89% yield. chemicalbook.com

Table 1: Two-Step Synthesis of this compound

Step Reactant Reagents Product Yield
1 5,6,7,8-Tetrahydroisoquinoline - 5,6,7,8-Tetrahydroisoquinolin-5-ol -

Convenient Synthesis Approaches for the this compound Scaffold

Beyond the two-step oxidation, other convenient syntheses for the this compound scaffold and its substituted derivatives have been developed. These methods often involve multicomponent reactions or intramolecular cyclizations, providing access to a diverse range of analogues.

One notable approach involves the reaction of a Baylis-Hillman adduct with a 1,3-cyclohexanedione (B196179) derivative in the presence of a base catalyst and an ammonium (B1175870) source like ammonium acetate (B1210297) or aqueous ammonia. google.com This "one-pot" method is advantageous due to its use of readily available starting materials, mild reaction conditions, and good yields. google.com For instance, the reaction of a Baylis-Hillman adduct with 5,5-dimethyl-1,3-cyclohexanedione can yield substituted 7,8-dihydroquinolin-5(6H)-one derivatives in yields ranging from 37.8% to 91.0%, depending on the specific substrates and reaction conditions. google.com

Another versatile method is the intramolecular Wittig cyclization of N-(3-oxoalkyl)chloroacetamides. mdpi.com This diastereospecific reaction proceeds through a triphenylphosphonium salt intermediate and provides access to 1,8a-trans-1,5,6,7,8,8a-hexahydroisoquinolin-3(2H)-ones in high yields. mdpi.com

Synthetic Strategies for Derivatization of the this compound Core

The this compound scaffold offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships in medicinal chemistry programs.

Regioselective Functionalization of the Bicyclic Ring System

The bicyclic ring system of this compound and its analogues can be selectively functionalized at various positions. For example, in the related quinoline-5,8-dione system, the C7 position is susceptible to nucleophilic aromatic substitution. mdpi.com The bromine at C7 of 7-bromo-quinoline-5,8-dione can be displaced by a range of phenols to install a lipophilic tail, a common strategy in drug design. mdpi.com

Furthermore, the introduction of substituents at the C2 position of the quinolinedione scaffold has been explored to modulate biological activity. mdpi.com This can be achieved through various synthetic transformations, leading to derivatives with hydroxyl, formyl, or other functional groups at this position. mdpi.com

Modification of the Carbonyl Group within the Pyridone Moiety

The carbonyl group within the pyridone moiety of this compound is a key site for chemical manipulation. It can be a precursor for the introduction of various functional groups or for the construction of more complex heterocyclic systems.

For instance, the carbonyl group can be converted to a hydroxyl group via reduction, which can then be further functionalized. While specific examples for the parent this compound are not detailed in the provided context, this is a standard transformation in organic chemistry.

Advanced Reaction Chemistry of this compound and its Analogues

The advanced reaction chemistry of this compound and its analogues encompasses a wide range of transformations that lead to novel and structurally diverse compounds. These reactions are often employed in the synthesis of complex natural products and medicinally relevant molecules.

One area of advanced chemistry involves the use of the this compound scaffold as a building block for the synthesis of fused heterocyclic systems. For example, derivatives of 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one have been synthesized and evaluated for their biological activities. nih.gov These syntheses often involve multi-step sequences that build upon the core isoquinoline (B145761) structure.

Furthermore, the reactivity of related tetrahydroisoquinoline systems in the presence of superacids has been investigated. nih.gov For instance, 5-hydroxyisoquinoline, a related compound, undergoes condensation with benzene (B151609) in the presence of aluminum halides, indicating the potential for electrophilic aromatic substitution reactions on the benzenoid ring of the isoquinoline system under specific conditions. nih.gov

The development of novel synthetic methods continues to expand the chemical space accessible from the this compound core. For example, the use of α-aminoamidines in reactions with bis-benzylidene cyclohexanones provides a facile route to 5,6,7,8-tetrahydroquinazolines, which are structurally related to the isoquinoline system. nih.govmdpi.com

Beckmann Rearrangement of Oximes Derived from Dihydroisoquinolinone Analogues

The Beckmann rearrangement, a classic acid-catalyzed conversion of an oxime to an amide, represents a powerful tool for ring expansion and the introduction of a nitrogen atom into a cyclic framework. The application of this rearrangement to oximes derived from this compound would theoretically lead to the formation of novel seven-membered lactams, significantly altering the core structure and its biological properties.

Despite the theoretical potential of this transformation, a thorough review of the scientific literature reveals a notable absence of specific studies detailing the Beckmann rearrangement of the oxime of this compound. While the rearrangement is a well-established reaction for a wide array of cyclic and acyclic ketones, its application to this particular dihydroisoquinolinone system remains an unexplored area of research. The successful execution of such a rearrangement would be contingent on several factors, including the stereochemistry of the oxime precursor (syn- or anti- to the aromatic ring) and the choice of acidic catalyst (e.g., PPA, H₂SO₄, or Lewis acids), which would influence the migratory aptitude of the adjacent carbon atoms and thus the regioselectivity of the lactam formation. The lack of published data precludes a detailed discussion of reaction conditions or the properties of the resulting lactams.

Annulation Reactions for Polycyclic Fused Systems Incorporating Dihydroisoquinoline Scaffolds

Annulation reactions, which involve the formation of a new ring onto an existing scaffold, are a cornerstone of synthetic strategies for building complex polycyclic molecules. The ketone functionality in this compound is a prime site for such reactions, offering the potential to construct novel tricyclic and tetracyclic systems.

One notable example that utilizes a related dihydroisoquinoline core to build a polycyclic fused system is the synthesis of 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivatives. In this multi-step synthesis, a key transformation involves the condensation of a 3,4-dihydroisoquinoline (B110456) derivative with a substituted 2-aminobenzoic acid to form the quinazolinone ring. While the starting material is not this compound itself, this work highlights a synthetic strategy for fusing a new heterocyclic ring to a dihydroisoquinoline framework.

A hypothetical annulation reaction starting directly from this compound could involve a Robinson annulation sequence. This would entail a Michael addition of the enolate of the dihydroisoquinolinone to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to construct a new six-membered ring. The feasibility and outcome of such a reaction would depend on the relative reactivity of the α-positions of the ketone and the specific reaction conditions employed.

Detailed research findings on annulation reactions originating from this compound are scarce in the available literature. The development of such methodologies would provide valuable pathways to novel and structurally diverse polycyclic isoquinoline alkaloids and their analogues.

Cycloaddition Reactions Involving Dihydroisoquinoline Derivatives

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful C-C bond-forming reactions that can rapidly increase molecular complexity and establish multiple stereocenters. The enone moiety in this compound could potentially act as a dienophile in [4+2] cycloaddition reactions with various dienes.

A successful Diels-Alder reaction using this compound as the dienophile would lead to the formation of a bridged-bicyclic system fused to the dihydroisoquinoline core. The stereochemical outcome of such a reaction would be governed by the approach of the diene to the face of the enone (endo vs. exo). The electronic nature of the diene would also be a critical factor, with electron-rich dienes expected to react more readily with the electron-deficient enone.

However, a comprehensive search of the chemical literature does not yield any specific examples of cycloaddition reactions where this compound itself serves as a reactant. The exploration of its potential as a dienophile or as a precursor to a diene for cycloaddition reactions represents an open avenue for future synthetic research. The successful application of cycloaddition strategies would significantly expand the chemical space accessible from this versatile building block.

Computational Chemistry and Theoretical Investigations of 7,8 Dihydroisoquinolin 5 6h One and Its Analogues

Molecular Docking and Receptor Interaction Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interaction between a ligand, such as a 7,8-dihydroisoquinolin-5(6H)-one analogue, and its biological target, typically a protein receptor.

Research on various analogues of dihydroisoquinolinone has demonstrated their potential to interact with specific biological targets. For instance, a computational study involving a 4-hydroxyquinolone analogue as an anaplastic lymphoma kinase (ALK) inhibitor revealed significant interactions within the active site of the ALK protein. sciforum.net The docking simulation for this analogue showed a strong binding affinity with a docking score of -8.054 kcal/mol. sciforum.net Key interactions included the formation of hydrogen bonds with crucial amino acid residues like Met1199 and Glu1197, which are also observed with known inhibitors. sciforum.net

Similarly, molecular docking studies on a library of isoindolin-1-ones, which share structural similarities with dihydroisoquinolinones, against cyclin-dependent kinase 7 (CDK7) have shown promising results. nih.gov These studies identified compounds with high binding affinities, up to -10.1 kcal/mol, and significant hydrogen bonding with active site residues of CDK7. nih.gov The stability of these ligand-protein complexes is often further evaluated using molecular dynamics simulations, which provide insights into the dynamic behavior of the complex over time. nih.gov

The process of molecular docking typically involves several steps:

Ligand and Receptor Preparation: The 3D structures of the ligand (e.g., a dihydroisoquinolinone derivative) and the receptor (protein target) are prepared. This often involves energy minimization to obtain a stable conformation. nih.gov

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the receptor's active site. nih.gov

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds and hydrophobic contacts, are then analyzed to understand the binding mode. researchgate.net

Table 1: Molecular Docking Results for Dihydroisoquinolinone Analogues and Related Compounds

Compound/AnalogueTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
4-hydroxy-7,7-dimethyl-1-propyl-7,8-dihydroquinoline-2,5(1H,6H)-dioneAnaplastic Lymphoma Kinase (ALK)-8.054Met1199, Glu1197 sciforum.net
Isoindolin-1-one derivative (ligand 7)Cyclin-dependent kinase 7 (CDK7)-9.3Not specified nih.gov
Isoindolin-1-one derivative (ligand 14)Cyclin-dependent kinase 7 (CDK7)Not specifiedNot specified nih.gov

This table is generated based on available data and is for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dihydroisoquinolinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. longdom.org This approach is widely used in drug discovery to predict the activity of new compounds and to optimize lead compounds. longdom.orgjocpr.com

The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. longdom.org The process of developing a QSAR model involves several key steps:

Data Set Preparation: A set of compounds with known biological activities is selected. The chemical structures of these compounds are drawn and their molecular descriptors are calculated. nih.gov

Descriptor Calculation: Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is assessed using various validation techniques, including internal and external validation. researchgate.net

For dihydroisoquinolinone derivatives and related heterocyclic compounds, QSAR studies have been employed to predict their activity against various targets. For example, a QSAR study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors identified key descriptors that govern their anticancer activity, such as the energy of the lowest unoccupied molecular orbital (ELUMO), molecular weight (MW), and polarizability (POLZ). researchgate.net Such models can then be used to design new molecules with potentially enhanced activity. researchgate.net

Table 2: Key Steps and Components in QSAR Modeling

StepDescriptionExamples of Methods/Descriptors
Data SetA collection of molecules with measured biological activity.A series of dihydroisoquinolinone derivatives with IC50 values against a specific enzyme.
Descriptor GenerationNumerical representation of molecular properties.Topological, geometrical, electronic, and physicochemical descriptors (e.g., logP, molecular weight, HOMO/LUMO energies). slideshare.net
Model BuildingEstablishing a mathematical correlation between descriptors and activity.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). nih.govresearchgate.net
ValidationAssessing the predictive ability of the model.Cross-validation (leave-one-out), external test set validation, R², Q². researchgate.net

This table outlines the general workflow of a QSAR study.

Electronic Structure and Reactivity Analyses

The electronic structure of a molecule, which describes the arrangement of electrons in its orbitals, is fundamental to its chemical reactivity and physical properties. Computational methods, particularly quantum mechanics calculations, are used to investigate the electronic structure of molecules like this compound.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MESP): The MESP map provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is valuable for predicting how a molecule will interact with other molecules.

For instance, in studies of related quinolone compounds, the electron density distribution in the HOMO and LUMO was analyzed to understand their reactivity. researchgate.net For some 7-piperazinyl-8-chloro-quinolones, the HOMO was found to be localized on the piperazine (B1678402) ring and parts of the aromatic ring, indicating these as likely sites for electrophilic attack. researchgate.net

Conformational Analysis and Stereochemical Considerations in Dihydroisoquinoline Systems

The three-dimensional structure, or conformation, of a molecule plays a critical role in its biological activity, as it determines how the molecule fits into the binding site of a receptor. Dihydroisoquinoline systems, due to the presence of a non-aromatic ring, can exist in different conformations.

In the context of dihydroisoquinoline systems, the puckering of the dihydropyridinone ring and the relative orientation of substituents are important stereochemical features. The presence of chiral centers can lead to different stereoisomers (enantiomers and diastereomers), which may exhibit significantly different biological activities. For example, a study on the conformational analysis of salsolidine, an isoquinoline (B145761) alkaloid, in its protonated state used residual dipolar couplings to determine the populations of its two half-chair forms. nih.gov

The preferred conformation of a molecule in solution can be influenced by factors such as solvent effects and intramolecular hydrogen bonding. Understanding the conformational preferences of this compound and its analogues is essential for designing molecules with the optimal shape for binding to their biological targets.

Biological Activities and Mechanistic Insights of 7,8 Dihydroisoquinolin 5 6h One Derivatives

Broad Spectrum Biological Activity Profiles of Isoquinoline (B145761) and Dihydroisoquinoline Scaffolds

The isoquinoline framework is a privileged structure in drug discovery, with its derivatives exhibiting a remarkable spectrum of biological effects. acs.orgnih.gov Dihydroisoquinoline scaffolds, a reduced form of the isoquinoline core, also demonstrate significant and varied pharmacological potential. uts.edu.au

Anticancer and Antitumor Properties of Dihydroisoquinolinone Analogues

Dihydroisoquinolinone analogues have demonstrated notable potential as anticancer and antitumor agents. Various derivatives have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines.

Research into 7-aminoisoquinoline-5,8-quinone derivatives has shown that their cytotoxicity and antitumor activity correlate with their electrochemical properties and lipophilicity. researchgate.net Similarly, isoquinolinequinone derivatives have been investigated for their antitumor effects on various cancer cell lines, including human gastric adenocarcinoma, leukemia, lung cancer, and bladder carcinoma cells. nih.gov The cytotoxic activity of certain naphthylisoquinolines in leukemia cells has been linked to the inhibition of the NF-κB pathway. uni-mainz.de

Specific dihydroisoquinolinone derivatives have been found to exhibit significant antiproliferative activity. For instance, some 2,3-diaryl isoquinolinone derivatives have shown effects against MCF-7 breast cancer cells. nih.gov Furthermore, certain tetrahydroquinoline derivatives have demonstrated cytotoxic activity against a panel of human cancer cell lines, including T-lymphocyte, cervix carcinoma, colorectal adenocarcinoma, ovarian carcinoma, and biphasic mesothelioma cells. researchgate.net

Table 1: Anticancer Activity of Selected Dihydroisoquinolinone Analogues

Compound Type Cell Line Activity Reference
7-aminoisoquinoline-5,8-quinone derivatives Human cancer cell panel Correlation between cytotoxicity and half-wave potentials/lipophilicity researchgate.net
2,3-diaryl isoquinolinone derivatives MCF-7 (breast cancer) Significant antiproliferative activity nih.gov
Naphthylisoquinolines Leukemia cells Potent cytotoxicity uni-mainz.de

Antimicrobial Activities, including Antibacterial, Antifungal, Antiviral, and Antimalarial Effects

The dihydroisoquinolinone scaffold has been a fertile ground for the discovery of novel antimicrobial agents with a broad spectrum of activity.

Antiviral Effects:

A notable study on 7,8-dihydroisoquinoline derivatives revealed potent activity against human cytomegalovirus (HCMV). nih.govresearchgate.net Several analogues were found to be significantly more potent than the commercially available antiviral drug ganciclovir. nih.govresearchgate.net Importantly, these compounds retained their activity against ganciclovir-resistant strains of HCMV, suggesting a different mechanism of action. nih.govresearchgate.net The antiviral profile of these compounds was found to be relatively narrow, primarily targeting human herpesviruses and type 2 rhinovirus. nih.govresearchgate.net Drug combination studies indicated a synergistic antiviral effect when used with ganciclovir. nih.govresearchgate.net Other isoquinolone derivatives have been identified as inhibitors of influenza A and B viruses, targeting the viral polymerase. mdpi.com

Table 2: Antiviral Activity of 7,8-Dihydroisoquinoline Derivatives against Human Cytomegalovirus (HCMV)

Compound Virus Strain IC₅₀ (µM) Fold-change vs. Ganciclovir Reference
Compound A1 (a 1,6-naphthyridine derivative) HCMV AD169 - 39 to 223-fold lower IC₅₀ nih.govresearchgate.net

| Compound B2 (a 7,8-dihydroisoquinoline derivative) | HCMV AD169 & Towne | - | 3 to 9-fold more active | nih.gov |

IC₅₀ (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antifungal Activities:

Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have shown significant antioomycete activity against the plant pathogen Pythium recalcitrans. rsc.org Some of these compounds exhibited higher in vitro potency than the commercial fungicide hymexazol. rsc.org Additionally, novel isoquinoline derivatives created by introducing a diphenyl ether fragment into the 3,4-dihydroisoquinoline (B110456) skeleton have demonstrated high inhibition rates against various plant pathogenic fungi, including Physalospora piricola and Rhizotonia cerealis. researchgate.net Screening of various isoquinoline alkaloids and their derivatives has identified compounds with potent antifungal activities against Candida albicans and Cryptococcus neoformans. nih.gov Quinoxaline derivatives have also been noted for their broad-spectrum antifungal activity. nih.gov

Antibacterial Activities:

Several isoquinoline and dihydroisoquinoline derivatives have been investigated for their antibacterial properties. Tricyclic isoquinoline derivatives have demonstrated antibacterial activity against Gram-positive pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. uts.edu.au Furthermore, certain isoquinoline alkaloids and their derivatives have shown strong inhibitory activities against Gram-positive bacteria, including Bacillus cereus and Staphylococcus aureus. nih.gov Quinolinequinone derivatives have also been evaluated, with some showing significant antibacterial activity primarily against Gram-positive strains. nih.gov

Table 3: Antibacterial Activity of Selected Dihydroisoquinoline Analogues

Compound Type Bacterial Strain MIC (µg/mL) Reference
Tricyclic Isoquinoline Derivative (8d) Staphylococcus aureus 16 uts.edu.au
Tricyclic Isoquinoline Derivative (8f) Staphylococcus aureus 32 uts.edu.au
Tricyclic Isoquinoline Derivative (8f) Streptococcus pneumoniae 32 uts.edu.au
Tricyclic Isoquinoline Derivative (8d) Enterococcus faecium 128 uts.edu.au
Tricyclic Isoquinoline Derivative (8f) Enterococcus faecium 64 uts.edu.au
Isoquinoline Alkaloid ((+)-actinodaphnine) Bacillus cereus ≥50 nih.gov

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Antimalarial Effects:

The search for new antimalarial agents has also included the investigation of dihydroisoquinolone derivatives. Potent dihydroisoquinolone (DHIQ) compounds have been identified as potential clinical candidates for the treatment of malaria. researchgate.net Studies on 1-aryl-1,2,3,4-tetrahydroisoquinolines have revealed compounds with high antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. researchgate.net

Anti-inflammatory and Antioxidant Properties

Derivatives of the isoquinoline scaffold have been reported to possess both anti-inflammatory and antioxidant activities. acs.orgnih.gov

One novel isoquinoline derivative, CYY054c, has been shown to exhibit anti-inflammatory properties by inhibiting NF-κB expression in macrophages, which in turn reduces the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. researchgate.net This compound also decreased the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key mediators of inflammation. researchgate.net Studies on quinazoline derivatives, which share structural similarities, have also highlighted their potential as analgesic and anti-inflammatory agents. mdpi.com

The antioxidant potential of isoquinoline-related structures has also been explored. A secondary metabolite from Streptomyces sp. 8812, 6,7-dihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid, and its synthetic derivatives have demonstrated intracellular antioxidant activity. researchgate.net The antioxidant properties of these compounds are often evaluated by their ability to scavenge free radicals. dmed.org.uamdpi.com

Other Pharmacological Activities Exhibited by Related Isoquinoline Derivatives

Beyond the activities already detailed, the versatile isoquinoline scaffold is present in molecules with a wide array of other pharmacological effects. These include antihypertensive, antipyretic, and analgesic properties. acs.org Tetrahydroisoquinoline derivatives, in particular, are found in a variety of synthetic drugs and natural alkaloids with diverse biological functions. researchgate.net

Mechanisms of Action and Elucidation of Biological Targets

Understanding the mechanisms through which 7,8-dihydroisoquinolin-5(6H)-one derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has focused on their interactions with key enzymes and cellular receptors.

Interaction with Enzymes and Receptors Relevant to Therapeutic Applications

The biological activities of dihydroisoquinolinone derivatives are often attributed to their ability to inhibit specific enzymes or interact with cellular receptors. youtube.comyoutube.com

Enzyme Inhibition:

Several studies have pointed to enzyme inhibition as a key mechanism of action for this class of compounds. For example, some quinoline-based derivatives have been identified as potent α-glucosidase inhibitors, an enzyme involved in carbohydrate metabolism, suggesting potential applications in managing diabetes. nih.gov In the context of cancer, certain isoquinoline derivatives have been found to inhibit microsomal leucine (B10760876) aminopeptidase (B13392206) (LAP), with the antiproliferative activity being directly linked to this inhibition. researchgate.net Furthermore, some quinazoline derivatives have been shown to act as PI3K inhibitors, a critical pathway in cancer cell growth and survival. nih.gov In the field of infectious diseases, imidazoquinoline derivatives have been designed to inhibit InhA, an essential enzyme for the survival of Mycobacterium tuberculosis. nih.gov

Receptor Interaction:

The interaction with specific receptors is another important mechanism. For instance, some tetrahydroquinoline derivatives have been shown to affect intracellular Ca2+ homeostasis in breast cancer cells, which is linked to the induction of apoptosis. scielo.org The anticancer activity of certain 1,8-dihydroanthraquinone derivatives, which share some structural features, has been linked to their interaction with the aryl hydrocarbon receptor (AhR). mdpi.com Additionally, some of these derivatives have been shown to antagonize the P2X7 receptor, which plays a role in the invasion of metastatic tumor cells. uni-mainz.de

Modulation of Specific Cellular and Molecular Pathways

Derivatives of this compound have demonstrated a range of biological activities by modulating specific cellular and molecular pathways. These compounds have been investigated for their potential in addressing conditions such as atherosclerosis, viral infections, and neurological disorders. Their mechanisms of action often involve intricate interactions with key proteins and signaling cascades.

A series of 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivatives, which are structurally related to this compound, have been synthesized and evaluated for their ability to up-regulate the expression of ATP-binding cassette transporter A1 (ABCA1). nih.govresearchgate.net Increased ABCA1 expression is a key mechanism for preventing the formation of macrophage-derived foam cells, a critical event in the development of atherosclerosis. nih.govnih.gov

One of the most potent compounds from this series, designated as compound 3, was found to activate the ABCA1 promoter, leading to a significant increase in both ABCA1 mRNA and protein levels in RAW264.7 macrophage cells. nih.govresearchgate.net Mechanistic studies revealed that this up-regulation is mediated through the Liver X Receptor (LXR) pathway. nih.govresearchgate.net In a cellular model of foam cell formation, this compound effectively reduced the accumulation of lipids induced by oxidized low-density lipoprotein (ox-LDL). nih.govresearchgate.net Notably, unlike some LXR agonists, this derivative did not cause significant accumulation of triglycerides in HepG2 cells, suggesting a more favorable profile for potential therapeutic development against atherosclerosis. nih.govresearchgate.net

Table 1: Effect of 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one Derivative (Compound 3) on ABCA1 Expression and Foam Cell Formation

Parameter Result Cell Line
ABCA1 Promoter Activation 2.50-fold increase RAW264.7
ABCA1 mRNA Levels Significantly up-regulated RAW264.7
ABCA1 Protein Levels Significantly up-regulated RAW264.7
ox-LDL-induced Lipid Accumulation Reduced RAW264.7

Certain 7,8-dihydroisoquinoline derivatives have demonstrated potent antiviral activity against Human Cytomegalovirus (HCMV), a significant pathogen in immunocompromised individuals. nih.gov In vitro studies have shown that these compounds are active against a narrow spectrum of viruses, primarily human herpesviruses. researchgate.net

One particular 1,6-naphthyridine derivative, compound A1, exhibited a 39- to 223-fold lower 50% inhibitory concentration (IC50) against HCMV strains AD169 and Towne compared to the standard antiviral drug ganciclovir. nih.govresearchgate.net Importantly, these derivatives remained effective against HCMV strains that are resistant to ganciclovir, foscarnet, and cidofovir, suggesting a novel mechanism of action. nih.govresearchgate.net

Time-of-drug-addition experiments indicated that these compounds likely affect the early and late stages of viral replication. nih.gov This is supported by the observation that they reduce the de novo synthesis of the pp65 tegument protein. nih.gov Furthermore, drug combination studies with ganciclovir showed a synergistic antiviral effect. nih.govresearchgate.net

A library of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives, another class of compounds structurally related to the core this compound, has been synthesized and evaluated as inhibitors of human monoamine oxidase (MAO) enzymes. nih.gov Several of these compounds were identified as potent and selective inhibitors of MAO-B, with inhibitory constants (Ki) in the nanomolar range. nih.govresearchgate.net

MAO-B is a key enzyme in the catabolism of monoamine neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. scbt.com The most promising compounds from this series demonstrated the ability to inhibit MAO-B activity in whole-cell assays, with an effectiveness comparable to the reference drug safinamide. nih.gov Further investigation of their physicochemical properties suggested drug-like characteristics. nih.gov Interestingly, one of the standout compounds also exhibited weak inhibitory activity against GSK3β kinase, another target of interest in neurodegenerative disease research. nih.gov

Table 2: MAO-B Inhibition by 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one Derivatives

Compound MAO-B Inhibition (Ki) Selectivity

The dihydropyridone scaffold, which is present in this compound, is a structural feature found in some modulators of sirtuins. bohrium.com Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including metabolism, stress responses, and aging. mdpi.com The modulation of sirtuin activity is considered a promising therapeutic approach for a range of diseases, including cancer, metabolic disorders, and neurodegenerative conditions. nih.gov While direct modulation of sirtuins by this compound itself is not extensively documented, the presence of the dihydropyridone core suggests a potential for derivatives to interact with these enzymes. The development of sirtuin modulators often involves the exploration of various heterocyclic scaffolds, and the dihydropyridone moiety represents a viable starting point for designing novel sirtuin activators or inhibitors. bohrium.comnih.gov

Studies on the Reversal of Multi-Drug Resistance (MDR) by Dihydropyridone Analogues

Dihydropyridine-based compounds have been investigated for their ability to reverse multidrug resistance (MDR) in cancer cells. nih.gov MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux chemotherapeutic drugs from the cell. frontiersin.org

A series of novel dihydropyridines, referred to as BS compounds, have been shown to overcome MDR in P388/ADR cells in vitro. nih.gov These compounds synergistically potentiated the cytotoxicity of Adriamycin in resistant cells at low micromolar concentrations, while having minimal effect on the parental, sensitive cell line. nih.gov The mechanism of action involves the inhibition of active drug efflux and the competitive binding to membrane vesicles from resistant cells. nih.gov A significant advantage of these dihydropyridine analogues is their weak calcium antagonistic activity compared to clinically used calcium channel blockers like verapamil, suggesting a lower potential for hypotensive side effects. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound and related scaffolds, SAR studies have provided valuable insights into the structural features required for their diverse biological effects.

In the context of ABCA1 up-regulation , the SAR of 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivatives has been explored. nih.gov These studies have helped to identify the key substituents and their positions on the quinazolinone ring system that are critical for potent activation of the ABCA1 promoter. nih.gov

For antiviral activity against HCMV , the comparison between 1,6-naphthyridine and 7,8-dihydroisoquinoline derivatives has highlighted the importance of the core heterocyclic scaffold. nih.gov Further modifications to the carboxamide side chain have been shown to significantly influence the antiviral potency and selectivity. nih.gov

In the development of MAO-B inhibitors based on the 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one scaffold, robust SAR has been established. nih.gov These studies, supported by computational modeling, have delineated the specific substitutions on the phenylamino moiety that enhance inhibitory activity and selectivity for MAO-B over MAO-A. nih.gov

Regarding the reversal of MDR , the SAR of dihydropyridine analogues has focused on modifications that enhance their interaction with ABC transporters while minimizing their effects on calcium channels. nih.gov The nature and position of substituents on the dihydropyridine ring have been shown to be critical for achieving this selective activity. nih.gov

Table of Compound Names

Compound Name
This compound
5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one
Ganciclovir
Foscarnet
Cidofovir
2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one
Safinamide
Adriamycin

Impact of Substituent Modifications on Biological Efficacy and Selectivity

There is a lack of specific research data detailing the impact of substituent modifications on the biological efficacy and selectivity of this compound derivatives. Structure-activity relationship studies, which are crucial for understanding how adding or altering chemical groups on a core scaffold affects its biological function, have not been published for this specific compound.

For related heterocyclic compounds, such as other isoquinoline isomers or quinazolines, research has shown that the nature and position of substituents play a critical role in determining their interaction with biological targets. mdpi.comrsc.org For instance, in a study on 3,4-dihydroisoquinolin-1(2H)-one derivatives, the presence and type of substituent at various positions were found to be essential for their antioomycete activity. rsc.org However, due to the specific arrangement of atoms and electronic distribution in the this compound core, these findings cannot be assumed to apply. Without dedicated studies on this particular scaffold, it is not possible to provide scientifically accurate details on how modifications would influence its biological efficacy or selectivity for specific enzymes, receptors, or other cellular targets.

Influence of Stereochemistry on Pharmacological Activity

The influence of stereochemistry on the pharmacological activity of this compound derivatives is not documented in the available scientific literature. The concept of stereochemistry is fundamental in pharmacology, as the three-dimensional arrangement of atoms in a molecule can drastically affect its interaction with chiral biological targets like proteins and nucleic acids. ankara.edu.trnih.gov Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significant differences in their biological activity, metabolism, and toxicity. nih.govmdpi.com One enantiomer might produce a desired therapeutic effect, while the other could be inactive or even harmful. ankara.edu.tr

For a derivative of this compound to be chiral, it would typically need a substituent at a position that creates a stereocenter, such as the 6, 7, or 8 positions. However, no studies have been found that describe the synthesis of chiral derivatives of this specific scaffold or compare the pharmacological activities of its different stereoisomers. Therefore, no data is available to illustrate the influence of stereochemistry on the activity of these particular compounds.

Applications and Future Directions in Drug Discovery and Chemical Biology

7,8-Dihydroisoquinolin-5(6H)-one as a Foundational Scaffold for the Development of Novel Therapeutic Agents

The this compound core is a privileged structure in drug discovery, primarily serving as a critical intermediate or building block for more complex, multi-cyclic therapeutic agents. While the core itself is not typically the final active molecule, its rigid framework and synthetic accessibility make it an ideal starting point for constructing compounds that target a range of biological pathways.

A prominent example is its use in creating fused heterocyclic systems with significant therapeutic potential. Researchers have utilized this isoquinoline (B145761) structure to synthesize a series of 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivatives . nih.gov These elaborate molecules have been identified as novel up-regulators of the ATP-binding cassette transporter A1 (ABCA1), a key protein in cholesterol homeostasis. nih.gov By serving as the foundational element, the this compound scaffold enables the correct three-dimensional orientation of pharmacophoric features necessary for interaction with complex biological targets, demonstrating its value in developing treatments for metabolic diseases like atherosclerosis. nih.gov

Similarly, related dihydroquinolinone scaffolds (note: quinolinone, an isomer) have been shown to possess a wide array of physiological activities, including anticancer, antibacterial, and antifungal properties, underscoring the general importance of this class of heterocyclic ketones in medicinal chemistry. google.com

Rational Design and Synthesis of Next-Generation Analogues

The development of novel drugs from a foundational scaffold like this compound relies heavily on rational design and synthetic elaboration to optimize potency, selectivity, and pharmacokinetic properties. This process involves creating a library of analogues where different parts of the molecule are systematically modified to understand the structure-activity relationship (SAR).

A key strategy is the isosteric replacement of atoms or groups to improve biological activity. For instance, in the development of microtubule targeting agents from related scaffolds, the replacement of a scaffold's -NH- group with a sulfur atom (-S-) has been shown to improve antiproliferative and microtubule depolymerizing activities. mdpi.com

In the case of the 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivatives built from the isoquinoline core, a library of 28 analogues was synthesized to explore the SAR for ABCA1 up-regulation. nih.gov The synthesis involved fusing the isoquinoline portion with a quinazolinone moiety, followed by the introduction of various substituents. The study revealed that the type and position of substituents on the fused rings were critical for activity. For example, among all derivatives tested at a 10 μM concentration, compound 3 in the series showed the most potent activation of the ABCA1 promoter. nih.gov This systematic approach allows for the identification of lead compounds with enhanced efficacy. nih.gov

Table 1: Structure-Activity Relationship (SAR) of Selected 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one Analogues for ABCA1 Promoter Activation nih.gov
CompoundSubstitutionRelative ABCA1 Promoter Activation (Fold-change vs. control)
Vehicle ControlDMSO1.00
T0901317 (Positive Control)N/A2.52
Compound 3Specific substitution pattern (proprietary)2.50
Compound 910-methoxyData not specified as top performer
Compound 1011-chloroData not specified as top performer

Integration of High-Throughput Screening and Computational Approaches in Lead Discovery

Identifying new drug leads from large compound libraries has been revolutionized by high-throughput screening (HTS) and computational methods. These technologies enable the rapid testing of hundreds of thousands of molecules, including those based on the this compound scaffold, to find "hits" that interact with a specific biological target.

Quantitative High-Throughput Screening (qHTS) allows for the testing of compounds across a range of concentrations, providing immediate information on their potency and efficacy. plos.org A typical qHTS campaign involves several stages to identify and validate hits, as outlined in the table below. For example, a screen of ~236,000 compounds to find inhibitors of histone demethylases identified the related 8-hydroxyquinoline (B1678124) scaffold as a promising template. plos.org Such a screen would effectively identify active compounds containing the this compound core if present in the library.

Computational approaches , such as molecular docking, complement HTS by predicting how a molecule might bind to the active site of a target protein. In studies on related quinolinone analogues as potential VEGFR2 inhibitors for glioblastoma, molecular docking was used to predict binding interactions and scores. nih.gov This method helps prioritize which analogues to synthesize and test, saving time and resources. The top compounds identified through docking showed strong interactions with key residues in the VEGFR2 kinase domain, guiding the subsequent stages of drug development. nih.gov These computational tools are invaluable for refining lead compounds derived from foundational scaffolds.

Table 2: Generalized Workflow for a Quantitative High-Throughput Screening (qHTS) Campaign plos.org
StepDescriptionExample Action
1. Primary ScreenInitial screening of a large, diverse compound library at multiple concentrations using a fluorescence-based or similar assay.A library of >200,000 compounds is tested for inhibition of a target enzyme.
2. Hit IdentificationActive compounds ("hits") are identified based on a pre-defined activity threshold (e.g., >40% inhibition).Compounds causing significant inhibition are flagged for further analysis.
3. Data Triage & FilteringHits are filtered to remove compounds that interfere with the assay itself, such as autofluorescent molecules.Initial fluorescence readings are used to exclude ~21,000 autofluorescent compounds from the hit list.
4. Hit PrioritizationRemaining hits are clustered by chemical similarity and prioritized based on potency (e.g., IC₅₀ < 10 µM).Representative compounds from the most potent chemical clusters are selected for follow-up.
5. Orthogonal ConfirmationPrioritized hits are tested in a different, secondary assay (e.g., mass spectrometry) to confirm their activity and rule out artifacts.Activity is confirmed, and the mode of inhibition is investigated.

Emerging Research Areas and Potential Clinical Translational Relevance

The versatility of the this compound scaffold continues to drive its application in emerging areas of research with significant potential for clinical translation. One of the most promising frontiers is in the treatment of metabolic and inflammatory diseases.

The development of 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivatives as ABCA1 up-regulators represents a novel therapeutic strategy for atherosclerosis. nih.gov Atherosclerosis is characterized by the buildup of cholesterol-laden macrophage foam cells in artery walls. By increasing the expression of ABCA1, these compounds enhance the removal of cholesterol from macrophages, thereby inhibiting the formation of foam cells. nih.gov

Mechanism studies revealed that the lead compound from this series acts through the LXR-involved pathway to significantly boost ABCA1 mRNA and protein levels. nih.gov Crucially, in a foam cell model, the compound effectively reduced lipid accumulation induced by oxidized low-density lipoprotein (ox-LDL). nih.gov From a clinical translation perspective, these derivatives demonstrated a significant advantage over some existing LXR agonists by causing minimal unwanted lipid and triglyceride accumulation in liver cells. This suggests a more favorable safety profile and highlights their potential as a new class of anti-atherogenic agents for further exploration. nih.gov

This line of research showcases how a foundational chemical structure can be elaborated into a sophisticated drug candidate that addresses a complex disease through a novel mechanism, paving the way for potential future clinical applications.

Q & A

What are the key synthetic routes for 7,8-dihydroisoquinolin-5(6H)-one, and how can reaction conditions be optimized for scalability?

Answer:
Two primary high-yield methods are documented:

  • Two-step synthesis from 5,6,7,8-tetrahydroisoquinoline via oxidation and cyclization, achieving >95% purity. Critical parameters include temperature control (0–25°C) and stoichiometric ratios of oxidizing agents .
  • Vinamidinium salt-mediated synthesis using 3-amino-2-cyclohexen-1-one and aryl-substituted vinamidinium salts. Optimal conditions involve NaH as a base in anhydrous DMF at 10°C, with subsequent purification via column chromatography (petroleum ether:EtOAc = 1:1) .
    For scalability, hydrogenation steps (e.g., PtO₂ catalysis) require careful pressure regulation to minimize side products .

How can researchers address discrepancies in reported yields for dihydroisoquinolinone derivatives across different synthetic protocols?

Answer:
Yield variations often stem from:

  • Reagent purity : Impurities in starting materials (e.g., tetrahydroisoquinoline) reduce cyclization efficiency .
  • Byproduct formation : Competing pathways (e.g., over-oxidation) in Bischler-Napieralski reactions necessitate real-time monitoring via TLC or HPLC .
  • Solvent effects : Polar aprotic solvents like DMF improve vinamidinium salt reactivity but may complicate purification .
    Standardizing reaction parameters (e.g., inert atmosphere, precise stoichiometry) and validating intermediates via 1H^{1}\text{H}-NMR can mitigate inconsistencies .

What analytical techniques are recommended for characterizing dihydroisoquinolinone derivatives and confirming purity?

Answer:

  • Structural elucidation : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR (400–500 MHz) to verify regioselectivity, particularly for aryl substituents at the 1-position .
  • Purity assessment : HPLC with UV detection (e.g., 99.4% purity for 5-hydroxyimino derivatives) and LC-MS for molecular weight confirmation .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, as demonstrated for tetrahydroisoquinoline derivatives .

How do structural modifications (e.g., hydroxylation, halogenation) impact the biological activity of dihydroisoquinolinone derivatives?

Answer:

  • HIV-1 integrase inhibition : 6,7-Dihydroxy substitutions enhance metal-chelating capacity, critical for binding catalytic Mg²⁺ ions .
  • Cytotoxicity : 5-Hydroxyimino derivatives exhibit dose-dependent inhibition in NIH3T3 cells (IC₅₀ = 2–10 µM), while fluorophenyl substituents improve cell permeability .
  • SAR trends : Electron-withdrawing groups (e.g., Cl, F) at the 7-position increase metabolic stability but may reduce solubility .

What strategies are effective in resolving challenges related to dihydroisoquinolinone stability during storage and handling?

Answer:

  • Storage : Lyophilize derivatives and store under argon at −20°C to prevent oxidation of the dihydro ring .
  • Handling : Use gloveboxes for air-sensitive intermediates (e.g., vinamidinium salts) and avoid prolonged exposure to light, which accelerates degradation .
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/v in DMSO stock solutions .

What advanced computational methods support the design of dihydroisoquinolinone-based inhibitors?

Answer:

  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to targets like HIV-1 integrase, prioritizing substituents with favorable hydrophobic interactions .
  • DFT calculations : Assess electronic effects of substituents (e.g., methoxy groups) on aromatic π-stacking and charge distribution .
  • ADMET profiling : Tools like SwissADME evaluate logP, solubility, and CYP450 interactions to guide lead optimization .

How can researchers troubleshoot failed cyclization steps in Bischler-Napieralski reactions for dihydroisoquinolinones?

Answer:

  • Catalyst selection : Replace traditional PCl₅ with POCl₃ for milder conditions, reducing carbocation rearrangements .
  • Temperature control : Maintain reflux temperatures (e.g., 110°C for 4 h) to ensure complete imine formation .
  • Workup adjustments : Quench reactions with saturated NaHCO₃ to neutralize acidic byproducts before extraction .

What are the limitations of current synthetic methods for dihydroisoquinolinones, and what novel approaches are emerging?

Answer:

  • Limitations : Low yields (<50%) in multi-step routes and scalability issues with PtO₂-catalyzed hydrogenation .
  • Emerging methods :
    • Flow chemistry : Continuous hydrogenation improves reaction control and reduces catalyst loading .
    • Enzymatic catalysis : Lipase-mediated asymmetric synthesis for chiral derivatives, though still in exploratory stages .

How should researchers validate the reproducibility of biological assays involving dihydroisoquinolinones?

Answer:

  • Positive controls : Include known inhibitors (e.g., raltegravir for HIV assays) to benchmark activity .
  • Dose-response curves : Use ≥3 independent replicates with MTT assays to calculate robust IC₅₀ values .
  • Counter-screening : Test against non-target cell lines (e.g., HEK293) to confirm selectivity .

What are the critical considerations for scaling up dihydroisoquinolinone synthesis from milligram to gram scale?

Answer:

  • Catalyst recycling : Optimize PtO₂ recovery via filtration to reduce costs .
  • Solvent selection : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to improve sustainability .
  • Process safety : Conduct calorimetry to assess exothermic risks during hydrogenation and adjust cooling rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.